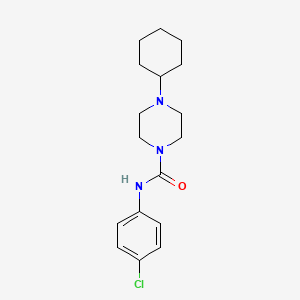
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide, commonly known as ML141, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2010 by researchers from the University of Michigan, and since then, it has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery.
作用机制
ML141 acts as a competitive inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, which leads to the inhibition of actin cytoskeleton dynamics and cell migration. The selectivity of ML141 for ROCK over other kinases is due to the unique conformational changes induced by the 2-methyl substituent, which allows for specific interactions with the ATP-binding site of ROCK.
Biochemical and Physiological Effects:
ML141 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and tissue studied. In general, ML141 inhibits cell migration and invasion by disrupting actin cytoskeleton dynamics. It also induces cell cycle arrest and apoptosis in some cancer cell lines. Additionally, ML141 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
ML141 has several advantages as a research tool, including its high selectivity for ROCK, its ability to inhibit ROCK activity in a dose-dependent manner, and its ability to penetrate cell membranes and reach intracellular targets. However, there are also some limitations to its use, such as its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and other unwanted effects.
未来方向
There are many potential future directions for research on ML141 and its applications. Some possible areas of focus include:
1. Development of more potent and selective ROCK inhibitors based on the structure of ML141.
2. Exploration of the therapeutic potential of ML141 and other ROCK inhibitors in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
3. Investigation of the downstream signaling pathways affected by ROCK inhibition and their roles in different cellular processes.
4. Study of the effects of ML141 on other cellular processes, such as autophagy and apoptosis.
5. Development of new methods for delivering ML141 and other ROCK inhibitors to specific tissues and cells.
In conclusion, ML141 is a valuable research tool that has been widely used to study the role of ROCK signaling in various cellular processes. Its selectivity for ROCK and its ability to penetrate cell membranes make it a useful tool for studying the downstream effects of ROCK inhibition. However, careful optimization of experimental conditions is necessary to avoid unwanted effects, and further research is needed to fully understand the potential applications of ML141 and other ROCK inhibitors.
合成方法
The synthesis of ML141 involves a multi-step process that starts with the reaction of 3-methoxyaniline with ethyl acetoacetate to form a substituted indole. This intermediate is then reacted with an acid chloride to form the carboxamide group, which is further modified to introduce the 2-methyl substituent. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
ML141 has been used extensively in scientific research to study the role of Rho-associated coiled-coil kinase (ROCK) signaling pathway in various cellular processes. ROCK is a key regulator of actin cytoskeleton dynamics, which plays a critical role in cell migration, proliferation, and differentiation. ML141 has been shown to selectively inhibit ROCK activity, which makes it a valuable tool for studying the downstream effects of ROCK signaling in different cell types and tissues.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-13-6-3-4-9-16(13)19(12)17(20)18-14-7-5-8-15(11-14)21-2/h3-9,11-12H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKBTFYIMCPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5289500.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5289525.png)
![2-isobutyl-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}morpholine](/img/structure/B5289532.png)
![1-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5289540.png)
![N-(2-methoxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289544.png)
![3-chloro-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5289549.png)
![(2S*,4S*,5R*)-4-{[(4-hydroxybenzyl)amino]carbonyl}-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5289561.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5289563.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)
![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}phenyl)acetamide](/img/structure/B5289590.png)
![4-{[3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5289593.png)
